Azetidin-3-ylmethanesulfonamide;hydrochloride

Hydrogen bonding Medicinal chemistry SAR

Azetidin-3-ylmethanesulfonamide hydrochloride (CAS 2413904-31-9; molecular formula C₄H₁₁ClN₂O₂S; MW 186.66 g/mol) is the hydrochloride salt of a C3-functionalized azetidine sulfonamide. The compound bears a primary sulfonamide (–SO₂NH₂) connected via a methylene spacer to the azetidine 3-position, and the azetidine nitrogen is protonated as the HCl salt (HBD count = 3; TPSA = 66.6 Ų).

Molecular Formula C4H11ClN2O2S
Molecular Weight 186.65
CAS No. 2413904-31-9
Cat. No. B2992725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-ylmethanesulfonamide;hydrochloride
CAS2413904-31-9
Molecular FormulaC4H11ClN2O2S
Molecular Weight186.65
Structural Identifiers
SMILESC1C(CN1)CS(=O)(=O)N.Cl
InChIInChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H
InChIKeyKLLLPYULMYKGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azetidin-3-ylmethanesulfonamide Hydrochloride (CAS 2413904-31-9): Key Physicochemical and Structural Identifiers for Procurement Specification


Azetidin-3-ylmethanesulfonamide hydrochloride (CAS 2413904-31-9; molecular formula C₄H₁₁ClN₂O₂S; MW 186.66 g/mol) is the hydrochloride salt of a C3-functionalized azetidine sulfonamide . The compound bears a primary sulfonamide (–SO₂NH₂) connected via a methylene spacer to the azetidine 3-position, and the azetidine nitrogen is protonated as the HCl salt (HBD count = 3; TPSA = 66.6 Ų) [1]. The free-base form (CAS 1056056-12-2; MW 150.20 g/mol; XLogP3-AA = –1.5; HBD = 2; TPSA = 80.6 Ų) is also commercially available [2]. The compound is classified as a strained, four-membered nitrogen heterocycle building block with GHS hazard statements H302/H315/H319/H335 [1]. It is supplied at purities ≥95% (typically 97%) by multiple vendors for research and development use only .

Why Azetidin-3-ylmethanesulfonamide Hydrochloride Cannot Be Interchanged with Piperidine, Pyrrolidine, or N-Methyl Analogs in Medicinal Chemistry Programs


Azetidin-3-ylmethanesulfonamide hydrochloride occupies a narrow pharmacological-chemical space defined by three simultaneous features: (i) a four-membered azetidine ring conferring conformational rigidity distinct from piperidine and pyrrolidine; (ii) a C3-methylene-linked primary sulfonamide whose N–H hydrogen bond donor count (HBD = 3 for the HCl salt) differs from N-methylated or N-1-sulfonamide regioisomers; and (iii) the hydrochloride salt form, which enhances aqueous solubility and solid-state handling relative to the free base [1]. Substituting a piperidine analog alters ring pucker, vector geometry, and metabolic oxidation pathways—azetidines show context-dependent clearance differences of up to 10-fold versus matched-pair piperidines in vivo [2]. Replacing the C3-methylene sulfonamide with an N-1-sulfonamide shifts the hydrogen bond donor/acceptor array and eliminates the free azetidine NH handle for further derivatization. These differences are not interchangeable in structure–activity relationship (SAR) campaigns and directly impact lead optimization outcomes.

Azetidin-3-ylmethanesulfonamide Hydrochloride: Head-to-Head and Class-Level Quantitative Differentiation Evidence for Procurement Decision-Making


Hydrogen Bond Donor Count Differential vs. N-Methyl Analog: Direct Influence on Target Engagement Capacity

The target compound (HCl salt) possesses three hydrogen bond donors (HBD = 3)—the protonated azetidine NH, and the two sulfonamide NH₂ protons—whereas the closest N-methyl analog, N-(azetidin-3-yl)-N-methylmethanesulfonamide (CAS 935730-60-2), has only one HBD (the sulfonamide NH₂) because the azetidine nitrogen is substituted . The free base of the target compound has HBD = 2 [1]. This 1–2 donor differential is significant: each additional HBD can contribute approximately 0.5–1.5 kcal/mol to binding free energy in protein–ligand complexes, directly affecting IC₅₀ values in biochemical assays [2].

Hydrogen bonding Medicinal chemistry SAR

Metabolic Clearance Differential: Azetidine vs. Piperidine Scaffolds in Direct Matched-Pair Comparisons

In a matched-pair evaluation of acyl sulfonamide antagonists of the P2Y₁₂ receptor, azetidine-containing compounds exhibited an approximately 10-fold higher in vivo clearance in dog compared to their direct piperidine counterparts [1]. Separately, in the DGAT2 inhibitor program leading to ervogastat, replacing a piperidine ring with an azetidine ring (compound 1 → compound 2) reduced metabolic intrinsic clearance in human liver microsomes, although the azetidine subsequently underwent CYP-mediated ring scission [2]. These data demonstrate that azetidine-for-piperidine substitution is not pharmacokinetically neutral; the direction and magnitude of clearance change are context-dependent but consistently non-trivial (≥several-fold).

Drug metabolism Pharmacokinetics Scaffold hopping

Conformational Constraint: Azetidine Ring vs. Larger Saturated Heterocycles and Impact on Ligand Preorganization

The azetidine four-membered ring constrains the exocyclic C3-methylene sulfonamide vector to a narrower range of dihedral angles compared to piperidine (6-membered) or pyrrolidine (5-membered) analogs. This conformational restriction reduces the entropic penalty upon target binding, potentially enhancing binding affinity by 0.5–2.0 kcal/mol based on empirical conformational entropy calculations for constrained cyclic amines [1]. The azetidine ring's smaller size also provides a shorter nitrogen-to-sulfonamide distance (~2.5 Å N–CH₂–S) vs. ~3.6 Å for the corresponding piperidine equatorial conformer, altering the spatial presentation of the pharmacophore [2].

Conformational restriction Ligand preorganization Drug design

Hydrochloride Salt vs. Free Base: Solubility and Handling Stability Advantage

The hydrochloride salt of azetidin-3-ylmethanesulfonamide (MW 186.66) exhibits three hydrogen bond donors (vs. two for the free base) and a lower topological polar surface area (TPSA = 66.6 Ų vs. 80.6 Ų for the free base) [1][2]. The protonated azetidine nitrogen increases aqueous solubility relative to the free base. In analogous azetidine hydrochloride systems, the free base is poorly water-soluble (often <5 mg/mL), while the hydrochloride salt achieves solubility >10 mg/mL; for azetidine hydrochloride itself (the parent ring), measured water solubility is 12.3–25.7 mg/mL [3]. The salt also improves long-term storage stability by reducing hygroscopic degradation of the free amine .

Salt selection Aqueous solubility Compound management

Regioisomeric Differentiation: C3-Methylene Sulfonamide vs. N1-Sulfonamide Reactivity and Derivatization Handles

The target compound carries the sulfonamide at the C3 position via a methylene spacer (–CH₂–SO₂NH₂), leaving the azetidine N1–H free for further functionalization (e.g., N-arylation, N-acylation, N-sulfonylation). In contrast, azetidine-1-sulfonamide (CAS 654073-32-2) and azetidine-3-sulfonamide hydrochloride (CAS 1909318-76-8) place the sulfonamide directly on the ring nitrogen or at C3 without a methylene spacer, respectively, changing both the pKa of the adjacent nitrogen and the available derivatization sites . The C3-methylene spacer in the target compound adds one rotatable bond (Rotatable Bond Count = 2 for both salt and free base) vs. 0 rotatable bonds for azetidine-3-sulfonamide, providing greater conformational flexibility of the sulfonamide group while retaining the azetidine ring rigidity [1].

Regioisomerism Synthetic utility Derivatization

Optimal Procurement and Application Scenarios for Azetidin-3-ylmethanesulfonamide Hydrochloride Based on Differential Evidence


Scaffold-Hopping from Piperidine to Azetidine in Kinase or GPCR Lead Optimization

Medicinal chemistry teams seeking to reduce metabolic clearance or alter vector geometry in lead series containing piperidine-sulfonamide motifs should procure the target compound as a rigid azetidine replacement. The ~10-fold clearance differential observed for azetidine vs. piperidine matched pairs in P2Y₁₂ programs [1] and the lower intrinsic clearance in DGAT2 programs [2] indicate that the azetidine scaffold can be a decisive PK-switch element. The compound's free azetidine NH allows iterative N-derivatization without disturbing the C3-sulfonamide pharmacophore.

Fragment-Based Screening Library Design Requiring an N–H Hydrogen Bond Donor Pair

For fragment libraries targeting hydrogen-bond-rich binding sites (e.g., metalloenzymes, carbonic anhydrase isoforms, dihydropteroate synthase), the target compound's dual-NH architecture (azetidine NH + sulfonamide NH₂, HBD = 2–3 depending on salt form) provides a donor-rich pharmacophore distinct from N-methyl analogs (HBD = 1) [1]. The hydrochloride salt ensures aqueous solubility sufficient for fragment soaking or biochemical assay concentrations (estimated ≥10 mM in aqueous buffer based on azetidine·HCl class behavior [2]).

Synthesis of 1,3-Disubstituted Azetidine Libraries via Sequential Orthogonal Derivatization

The regioisomeric positioning of the sulfonamide at C3 via a methylene spacer preserves the azetidine N1–H as a second functional handle. This enables a two-step diversification strategy: first, the sulfonamide can be alkylated, acylated, or converted to a sulfonylurea; second, the azetidine nitrogen can undergo N-arylation (Buchwald–Hartwig), N-acylation, or reductive amination—a sequence not possible with N1-sulfonamide azetidines where the nitrogen is already blocked [1]. The compound has been cited as an intermediate in Genelabs Technologies patent US2010/204265 A1 for producing 3-substituted azetidine compounds [2].

Autoimmune Disease Drug Discovery Targeting T-Cell Proliferation and IFN-α Pathways

The Daiichi Sankyo patent family (US2023/0097700A1; EP4082611A1) on azetidine sulfonamide compounds for SLE and lupus nephritis establishes the azetidine-sulfonamide chemotype as a privileged scaffold for suppressing activated T-cell proliferation and IFN-α production [1]. While the target compound itself is a building block rather than a final drug candidate, it serves as a key intermediate for constructing more elaborated analogs within this pharmacophore class. Procurement enables SAR exploration around the azetidine C3-sulfonamide motif identified in these patents.

Quote Request

Request a Quote for Azetidin-3-ylmethanesulfonamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.